molecular formula C27H20IN3OS B4288751 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

Cat. No.: B4288751
M. Wt: 561.4 g/mol
InChI Key: JGBVALJFVXWYQO-UHFFFAOYSA-N
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Description

5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoquinoline core, followed by the introduction of the cyano, hydroxy, and iodophenyl groups through various substitution and addition reactions. The final step often involves the formation of the tetrahydropyridine ring and the thiolate group under specific conditions, such as the use of a base and a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-6-hydroxy-4-phenyl-5-isoquinolinium-2-yl-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolate: Lacks the iodophenyl group.

    3-cyano-6-hydroxy-4-(3-chlorophenyl)-5-isoquinolinium-2-yl-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolate: Contains a chlorophenyl group instead of an iodophenyl group.

Uniqueness

The presence of the iodophenyl group in 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate makes it unique compared to similar compounds. This group can participate in specific reactions, such as halogen bonding or nucleophilic substitution, which can be exploited in various applications.

Properties

IUPAC Name

5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20IN3OS/c28-22-12-6-9-19(15-22)24-23(16-29)26(33)30-27(32,21-10-2-1-3-11-21)25(24)31-14-13-18-7-4-5-8-20(18)17-31/h1-15,17,24-25,30,32H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBVALJFVXWYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC(=CC=C3)I)[N+]4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 2
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 3
Reactant of Route 3
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 4
Reactant of Route 4
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 5
Reactant of Route 5
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Reactant of Route 6
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate

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